3-cyclopropyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-cyclopropyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Substituents: The cyclopropyl, methyl, and prop-2-en-1-yl groups are introduced through various alkylation and substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems can be used.
Catalysts and Reagents: Efficient catalysts and reagents are employed to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one: Lacks the prop-2-en-1-yl group.
3-cyclopropyl-1-methyl-4-(prop-2-yn-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Contains a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
Uniqueness
The presence of the prop-2-en-1-yl group in 3-cyclopropyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one distinguishes it from other similar compounds
Properties
IUPAC Name |
5-cyclopropyl-2-methyl-4-prop-2-enyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-6-12-8(7-4-5-7)10-11(2)9(12)13/h3,7H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVSLDNDEPEEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CC2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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